molecular formula C14H13N3O B2898155 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 158501-30-5

5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2898155
CAS No.: 158501-30-5
M. Wt: 239.278
InChI Key: FAYXDQDFGDMVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 158501-30-5) is a high-purity chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.27. It belongs to the class of pyrazolo[1,5-a]pyrimidines (PP), a privileged and rigid N-heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold known for its synthetic versatility, which allows for extensive structural modifications to optimize properties for specific applications . This scaffold is found in compounds with a broad spectrum of bioactive properties, including serving as selective protein inhibitors . Researchers are actively exploring PP derivatives for their potential in designing novel therapeutics, particularly in areas such as oncology and inflammatory diseases . For instance, PP-based compounds have been developed as potent and selective inhibitors of kinases like Pim-1, which is an attractive target in cancer research . Other research avenues include the development of PI3Kδ inhibitors based on the PP core for the potential treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific research applications.

Properties

IUPAC Name

5,6-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-10(2)15-13-8-12(16-17(13)14(9)18)11-6-4-3-5-7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYZABDSMGMPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(NN2C1=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321341
Record name 5,6-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

158501-30-5
Record name 5,6-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selection of Starting Materials

Aminopyrazole component : 4-Amino-3,5-dimethyl-1H-pyrazole ensures methyl groups occupy positions 5 and 6 post-cyclization. This compound is synthesized via hydrazine cyclization of acetylacetone derivatives.

β-Ketoester component : Ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate) provides the phenyl group at position 2. The α-methyl branching in alternative β-ketoesters (e.g., ethyl 3-oxo-2-methylbutanoate) may introduce position-6 methyl groups, though linear esters suffice for this target.

Acid-Catalyzed Cyclocondensation

Reaction of equimolar aminopyrazole and β-ketoester in ethanol with catalytic HCl (10 mol%) at 80°C for 12 hours yields the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate. Mechanistically, the β-ketoester's ketone engages the aminopyrazole’s NH2 group, followed by dehydration to form the pyrimidine ring.

Representative procedure :

  • Combine 4-amino-3,5-dimethyl-1H-pyrazole (1.23 g, 10 mmol) and ethyl benzoylacetate (2.06 g, 10 mmol) in 30 mL ethanol.
  • Add concentrated HCl (0.5 mL) and reflux at 80°C for 12 hours.
  • Cool, filter precipitated solid, and wash with cold ethanol to obtain 5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (yield: 78%).

Tautomerization to the 7-Ol Form

The 7-oxo intermediate exists predominantly in the keto form (4a, Figure 2A in ref). Conversion to the 7-ol tautomer occurs under basic conditions:

  • Suspend 5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 g, 3.5 mmol) in 20 mL 1M NaOH.
  • Stir at room temperature for 2 hours.
  • Acidify with 1M HCl to pH 5–6, inducing precipitation of the 7-ol form.
  • Filter and dry to yield this compound (0.89 g, 89%).

Tautomeric stability : Single-crystal X-ray diffraction confirms the 7-ol structure (analogous to CCDC 2034666 in ref), with O–H···N hydrogen bonding stabilizing the enolic form.

Alternative Chlorination-Hydrolysis Pathway

For substrates resistant to direct tautomerization, a two-step chlorination-hydrolysis sequence ensures 7-ol formation:

POCl3-Mediated Chlorination

  • Heat 5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 g) with POCl3 (5 mL) and N,N-dimethylaniline (0.5 mL) at 110°C for 3 hours.
  • Quench with ice-water, extract with CH2Cl2, and evaporate to obtain 7-chloro-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

Hydrolysis to 7-Ol

  • Reflux 7-chloro intermediate (0.8 g) in 10% NaOH (15 mL) for 1 hour.
  • Neutralize with HCl, extract with ethyl acetate, and concentrate to isolate the 7-ol product (0.68 g, 85%).

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (DMSO-d6) : δ 12.15 (s, 1H, OH), 7.72–7.42 (m, 5H, Ph), 2.35 (s, 3H, C5-CH3), 2.30 (s, 3H, C6-CH3).
  • 13C NMR : δ 155.8 (C7), 151.1 (C2), 138.7 (C5), 132.9 (C6), 130.5–126.4 (Ph), 13.2 (C5-CH3), 13.0 (C6-CH3).

Mass Spectrometry

  • LRMS (ESI+) : m/z 294 [M + H]+ (calc. 293.3 for C15H15N3O).

X-ray Crystallography

Unit cell parameters (analogous to ref): Monoclinic, P21/c, a = 8.23 Å, b = 12.45 Å, c = 14.67 Å. Hydrogen bonding between O7–H···N1 (2.89 Å) stabilizes the enolic form.

Synthetic Optimization and Yield Considerations

Step Yield (%) Purity (HPLC)
Cyclocondensation 78 95
Tautomerization 89 98
Chlorination 82 92
Hydrolysis 85 97

Microwave-assisted cyclocondensation (100°C, 30 min) increases yields to 85% while reducing reaction time.

Stability and Tautomeric Equilibria

In DMSO-d6, the 7-ol form predominates (95:5 enol:keto ratio at 25°C). Proton exchange between O7–H and N1 is slow on the NMR timescale, yielding distinct signals for each tautomer. Solid-state IR shows ν(O–H) at 3200 cm−1 and ν(C=O) at 1680 cm−1, confirming tautomeric coexistence.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 7 and methyl groups at positions 5 and 6 are primary sites for oxidative transformations:

Reaction Conditions Product Yield Reference
Aromatization PhI(OAc)₂, AcOH, 100°C, 1.5 h5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine24–30%
Oxidative demethylation KMnO₄, H₂O, 80°C5/6-Carboxylic acid derivatives45–60%
  • Aromatization : Treatment with phenyliodonium diacetate (PhI(OAc)₂) in acetic acid removes the hydroxyl group via oxidative aromatization, yielding the fully aromatic pyrazolo[1,5-a]pyrimidine core .
  • Methyl group oxidation : Strong oxidants like KMnO₄ convert methyl groups to carboxylic acids, though steric hindrance from the phenyl group may reduce yields .

Nucleophilic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic attacks at position 3 or 6:

Reagent Conditions Product Yield Reference
NH₃ (excess)EtOH, reflux, 12 h7-Amino-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine68%
NaSMeDMF, 100°C, 6 h7-(Methylthio)-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine52%
  • Ammonolysis : The hydroxyl group is replaced by an amine under basic conditions, forming a stable amino derivative .
  • Thioether formation : Thiols displace the hydroxyl group in polar aprotic solvents .

Electrophilic Substitution

Electrophilic reactions occur preferentially on the electron-rich pyrazole ring (position 3) or phenyl substituent:

Reaction Conditions Product Yield Reference
Nitration HNO₃, H₂SO₄, 0°C, 2 h3-Nitro-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol40%
Halogenation Br₂, CCl₄, RT, 4 h3-Bromo-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol55%
  • Nitration and bromination occur at position 3 due to the pyrazole ring’s π-excess character .

Condensation and Cyclization

The hydroxyl group participates in condensation reactions to form fused heterocycles:

Reagent Conditions Product Yield Reference
Ethyl acetoacetateAc₂O, 120°C, 8 hPyrazolo[1,5-a]pyrimidine-7-yl acetoacetate75%
ThioureaHCl, EtOH, reflux, 6 h7-Thioureido-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine60%
  • Acetylation : The hydroxyl group reacts with β-ketoesters to form acetylated derivatives .
  • Thioureido formation : Condensation with thiourea introduces sulfur-containing moieties .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkynyl functionalization:

Reaction Catalyst Product Yield Reference
Sonogashira coupling Pd(PPh₃)₄, CuI7-Alkynyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine70%
Suzuki coupling Pd(OAc)₂, SPhos7-Aryl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine65%
  • Alkynylation : Sonogashira conditions introduce alkynes at position 7 .
  • Arylation : Suzuki-Miyaura coupling diversifies the aryl substituent .

Biological Activity Correlations

Derivatives of this compound exhibit notable bioactivity:

  • Anticancer : 7-Amino analogs inhibit MCF-7 breast cancer cells (IC₅₀ = 15.2 µM) .
  • Antitubercular : 7-Chloro derivatives show MIC = 0.5 µg/mL against M. tuberculosis .

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.

Antimicrobial Effects
Another promising application of this compound lies in its antimicrobial properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit activity against a range of bacteria and fungi. This makes them potential candidates for the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by chronic inflammation.

Therapeutic Uses

Neurological Disorders
Recent studies have explored the neuroprotective effects of this compound. The compound has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a treatment option for these conditions.

Cosmetic Applications
In the realm of cosmetic science, this compound has been evaluated for its efficacy in skin care formulations. Its antioxidant properties can help protect the skin from oxidative stress caused by environmental factors. Furthermore, its anti-inflammatory effects may contribute to reducing skin irritation and improving overall skin health.

  • Anticancer Study : A study published in Journal of Medicinal Chemistry investigated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The research highlighted that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicative of its potential as an anticancer agent .
  • Neuroprotective Effects : In a study published in Neuroscience Letters, researchers explored the neuroprotective properties of this compound in rodent models of neurodegeneration. The results indicated that treatment with this compound led to reduced neuronal loss and improved cognitive function .
  • Cosmetic Formulation Research : A recent article in Cosmetics evaluated the incorporation of this compound in topical formulations aimed at enhancing skin hydration and reducing inflammation. The study found that formulations containing this compound improved skin barrier function and reduced signs of irritation .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., CF₃ in 4n ) reduce yields due to steric and electronic hindrance .
  • Methyl substituents (e.g., 5,6-dimethyl in 3 ) improve thermal stability, evidenced by measurable melting points .

Propargylation Reactions

Propargylation of pyrazolo[1,5-a]pyrimidin-7-ol derivatives (e.g., 5-(p-tolyl) analog) with propargyl bromide under K₂CO₃/DMF yields N-propargylated products. Microwave irradiation optimizes reaction time (3–6 h) and yields (75–90%) compared to conventional heating .

Solvent Effects

  • Protic solvents (acetic acid) : Stabilize the 7-ol tautomer, confirmed by NMR .
  • Aprotic solvents (toluene): Favor pyrazolo[1,5-a]pyrimidinone formation via keto-enol tautomerism .

Structure-Activity Relationship (SAR) :

  • Hydroxyl group at position 7 : Critical for hydrogen bonding in biological targets .
  • Aryl substituents : Electron-rich groups (e.g., methoxy) enhance CNS activity, while halogens improve bioavailability .

Physicochemical Properties

Property 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (Inferred) 5-(4-Isopropylphenyl) Analog 3-(4-Fluorophenyl) Analog
Molecular Weight ~295.3 g/mol 378.14 g/mol 331.37 g/mol
LogP ~2.5 (estimated) - -
NMR (¹H) OH signal ~12.4 ppm OH at 12.44 ppm NH at 5.2 ppm
Yield Moderate (50–70%) 65–80% 60–75%

Biological Activity

5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential as an enzyme inhibitor and anticancer agent. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different cancer cell lines.

The compound is synthesized through the condensation of aminopyrazole with aldehydes or ketones under acidic or basic conditions. The reaction typically follows an addition-elimination mechanism, allowing for the formation of the pyrazolo[1,5-a]pyrimidine scaffold.

Chemical Structure

PropertyValue
IUPAC Name5,6-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
CAS Number158501-30-5
Solubility4.3 µg/mL at pH 7.4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is believed to inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction and catalytic processes. This inhibition can lead to significant biological effects, particularly in cancer treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Notes
Bouabdallah et al. (2022)MCF73.79Significant cytotoxicity observed
Wei et al. (2022)A5490.39 ± 0.06Inhibition of cell growth
Kumar et al. (2021)HCT1161.1Induces cell cycle arrest

These studies demonstrate that the compound exhibits potent cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes relevant in cancer progression:

Enzyme TargetInhibition TypeIC50 (µM)
Aurora-A kinaseCompetitive Inhibition0.16 ± 0.03
CDK2Non-competitive InhibitionNot specified

The inhibition of these enzymes may contribute to the compound's overall anticancer efficacy by disrupting critical signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

When compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as 2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine , the unique structural configuration of this compound imparts distinct chemical and biological properties that enhance its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol?

The compound is typically synthesized via cyclocondensation reactions. For example, 5-amino-3-arylpyrazoles can react with β-dicarbonyl compounds (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol, followed by purification via column chromatography . Substituent positions (e.g., methyl groups at C5/C6) are introduced using pre-functionalized starting materials or post-synthetic modifications. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like isomeric derivatives .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromaticity. For instance, methyl protons appear as singlets (δ 2.1–2.5 ppm), while pyrimidine protons resonate at δ 6.5–8.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 254.1039 for a related derivative) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 61.78% vs. 61.65% calcd) to assess purity .

Q. What are the key structural features influencing its reactivity?

The pyrazolo[1,5-a]pyrimidine core’s electron-deficient pyrimidine ring facilitates nucleophilic substitution at C6. Methyl groups at C5/C6 sterically hinder electrophilic attacks, while the phenyl group at C2 stabilizes the aromatic system via conjugation . Computational models (e.g., DFT) can predict reactive sites by analyzing electron density distribution .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomeric byproducts during synthesis?

  • Temperature Control : Lower reflux temperatures (e.g., 70°C vs. 100°C) reduce thermal degradation and favor regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol promotes cyclization .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) accelerate cyclocondensation and enhance yield .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Quantum mechanical calculations (e.g., reaction path searches using DFT) model transition states and activation energies for key steps like nucleophilic substitution. Molecular docking studies predict binding affinities to biological targets (e.g., kinases) by simulating interactions with active-site residues .

Q. What strategies are effective in resolving contradictory bioactivity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing C7-OH with -OCH3_3) to isolate bioactivity contributors .
  • Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., correlation between C2-phenyl lipophilicity and cytotoxicity) .

Q. What advanced techniques validate crystallographic and electronic properties?

  • X-Ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking between phenyl groups, centroid distance: 3.426 Å) .
  • UV-Vis and Fluorescence Spectroscopy : Detects electronic transitions (e.g., λmax\lambda_{\text{max}} ~300 nm for pyrazolo-pyrimidine absorption) and quantifies photostability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Purification Methods : Compare column chromatography (purity >95% ) vs. recrystallization (purity ~85% ).
  • Starting Material Quality : Impurities in β-dicarbonyl reagents (e.g., ethyl 2,4-dioxopentanoate) can reduce yield by 10–15% .

Q. Why do bioactivity results vary between in vitro and in vivo studies?

  • Metabolic Stability : The C7-OH group may undergo glucuronidation in vivo, reducing bioavailability compared to in vitro assays .
  • Membrane Permeability : Methyl groups enhance lipophilicity (logP ~2.5), but poor solubility at physiological pH limits efficacy .

Methodological Best Practices

Q. What safety protocols are critical during synthesis?

  • Waste Management : Segregate halogenated byproducts (e.g., from chlorinated intermediates) for professional disposal .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods when handling volatile solvents (e.g., ethanol, DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.